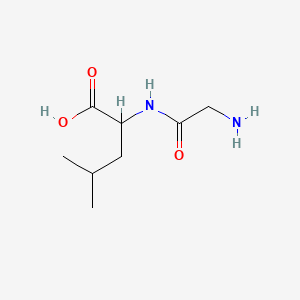

2-(2-aminoacetamido)-4-methylpentanoic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for peptide nomenclature. The compound possesses the molecular formula C₈H₁₆N₂O₃ with a molecular weight of 188.22 grams per mole. The Chemical Abstracts Service registry number 688-14-2 serves as the primary identifier for this substance in chemical databases worldwide.

The IUPAC systematic name 2-[(2-aminoacetyl)amino]-4-methylpentanoic acid reflects the compound's dipeptide nature, incorporating both glycine and leucine residues. Alternative nomenclature includes the condensed peptide notation H-Gly-DL-Leu-OH, which clearly indicates the amino acid sequence from the N-terminus to the C-terminus. The compound also appears in chemical literature under several synonymous designations including glycyl-DL-leucine, glycylleucine, and leucine, glycyl-.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 688-14-2 |

| Molecular Formula | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-4-methylpentanoic acid |

| PubChem Compound Identifier | 102468 |

| InChI Key | DKEXFJVMVGETOO-UHFFFAOYSA-N |

The compound's SMILES notation CC(C)CC(C(=O)O)NC(=O)CN provides a linear representation of its molecular structure, encoding the connectivity pattern and functional groups present within the molecule. The Standard InChI identifier InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) offers additional structural information suitable for computational applications and database searches.

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound centers around the peptide bond that connects the glycine and leucine residues. The peptide bond exhibits partial double bond character due to resonance between the carbonyl carbon and amide nitrogen, resulting in a planar configuration around this central linkage. The carbon-nitrogen bond length in peptide bonds typically measures 1.33 Angstroms, which represents an intermediate value between single carbon-nitrogen bonds (1.47 Angstroms) and double carbon-nitrogen bonds (1.27 Angstroms).

The peptide bond geometry demonstrates specific angular relationships that define the molecule's three-dimensional structure. The bond angles around the peptide linkage follow established parameters, with the carbonyl carbon-nitrogen-alpha carbon angle measuring approximately 123 degrees. The partial double bond character restricts rotation around the peptide bond, creating a rigid planar unit that influences the overall molecular conformation.

| Bond Type | Length (Angstroms) | Characteristics |

|---|---|---|

| Peptide C-N | 1.33 | Partial double bond character |

| Carbonyl C=O | 1.24 | Double bond |

| Alpha Carbon-Carbonyl Carbon | 1.51 | Single bond |

| Nitrogen-Alpha Carbon | 1.46 | Single bond |

The glycine residue contributes minimal steric hindrance to the molecular structure due to its hydrogen side chain, allowing greater conformational flexibility around the N-terminal region. Conversely, the leucine residue introduces significant steric bulk through its branched aliphatic side chain, which contains a 4-methylpentyl group that influences the molecule's overall shape and intermolecular interactions.

The molecule exists in zwitterionic form under physiological conditions, with the amino terminus carrying a positive charge and the carboxyl terminus bearing a negative charge. This ionic character significantly impacts the compound's solubility properties and intermolecular hydrogen bonding patterns in both solution and solid phases.

Stereochemical Considerations: DL vs L/D Isomerism

The stereochemistry of this compound presents important considerations regarding the leucine residue's chiral center. The designation "DL" in the common name glycyl-DL-leucine indicates that the compound exists as a racemic mixture containing both L-leucine and D-leucine configurations. The glycine residue lacks a chiral center due to its symmetric structure with two hydrogen atoms attached to the alpha carbon.

The L-leucine enantiomer adopts the (S)-configuration at the alpha carbon, while the D-leucine enantiomer exhibits the (R)-configuration. These stereoisomers display identical physical properties in achiral environments but demonstrate different biological activities and interactions with chiral molecules such as enzymes and receptors. The racemic nature of the commercial compound reflects synthetic preparation methods that do not selectively favor one enantiomer over the other.

| Stereoisomer | Configuration | CAS Number | Specific Properties |

|---|---|---|---|

| Glycyl-L-leucine | (S) at leucine alpha carbon | 869-19-2 | Naturally occurring form |

| Glycyl-D-leucine | (R) at leucine alpha carbon | 688-13-1 | Synthetic enantiomer |

| Glycyl-DL-leucine | Racemic mixture | 688-14-2 | Equal L and D proportions |

The stereochemical differences between L and D forms significantly influence protein folding patterns and enzymatic recognition mechanisms. Natural proteins predominantly incorporate L-amino acids, making the L-leucine-containing dipeptide more relevant for biological systems and protein chemistry applications. The D-leucine variant may exhibit different metabolic pathways and resistance to certain peptidases that specifically recognize L-amino acid substrates.

Crystallographic studies reveal that racemic dipeptides often adopt different packing arrangements compared to their enantiopure counterparts, potentially leading to altered physical properties such as melting points and solubility characteristics. The presence of both enantiomers in the crystal lattice creates additional complexity in hydrogen bonding networks and molecular interactions within the solid state.

Comparative Analysis with Related Dipeptides (Gly-Leu vs Leu-Gly)

The structural comparison between glycyl-leucine (Gly-Leu) and leucyl-glycine (Leu-Gly) reveals significant differences in molecular organization and properties despite their identical amino acid composition. The sequence reversal fundamentally alters the distribution of steric bulk and hydrogen bonding capabilities across the dipeptide structure. In glycyl-leucine, the bulky leucine residue occupies the C-terminal position, while leucyl-glycine positions the leucine at the N-terminus.

The N-terminal positioning of leucine in Leu-Gly creates greater steric hindrance around the amino group, potentially affecting the molecule's ability to participate in certain hydrogen bonding interactions. Conversely, the C-terminal leucine in Gly-Leu allows the amino terminus to remain relatively unhindered while placing the steric bulk near the carboxyl group. These positional differences influence the dipeptides' conformational preferences and intermolecular association patterns.

| Property | Glycyl-L-leucine | Leucyl-glycine |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.22 g/mol | 188.22 g/mol |

| CAS Number | 869-19-2 | 686-50-0 |

| N-terminal Residue | Glycine | L-leucine |

| C-terminal Residue | L-leucine | Glycine |

| Steric Hindrance | C-terminal bulk | N-terminal bulk |

Mass spectrometry fragmentation patterns differ between these isomeric dipeptides due to the altered positions of the amino acid residues. The fragmentation typically occurs at the peptide bond, producing characteristic ions that reflect the specific amino acid sequence. For glycyl-leucine, the primary fragmentation yields a glycine-derived ion and a leucine-containing fragment, while leucyl-glycine produces the reverse pattern.

The biological activities of these sequence isomers may vary significantly due to different recognition patterns by enzymes and receptors. Dipeptide binding proteins and transport systems often demonstrate sequence specificity, favoring one isomer over another based on the spatial arrangement of functional groups and hydrophobic regions. These differences highlight the importance of amino acid sequence in determining molecular function beyond simple compositional considerations.

Crystallographic Studies: Unit Cell Parameters and Space Group Determinations

Crystallographic analysis of glycyl-DL-leucine at 120 K reveals detailed structural information about the compound's solid-state organization. The crystal structure belongs to the monoclinic crystal system with space group C2/c, indicating specific symmetry elements and molecular packing arrangements. The unit cell parameters demonstrate the three-dimensional framework within which the molecules organize in the crystalline state.

The unit cell dimensions include a = 29.038(6) Angstroms, b = 7.233(1) Angstroms, and c = 9.629(2) Angstroms, with a monoclinic angle β = 95.45(3) degrees. The unit cell volume of 2013.3(7) cubic Angstroms accommodates Z = 8 molecules, resulting in a calculated density of 1.242 Mg/m³. These parameters define the fundamental repeating unit of the crystal structure and provide insights into molecular packing efficiency.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell a | 29.038(6) Å |

| Unit Cell b | 7.233(1) Å |

| Unit Cell c | 9.629(2) Å |

| Beta Angle | 95.45(3)° |

| Unit Cell Volume | 2013.3(7) ų |

| Z (molecules per unit cell) | 8 |

| Calculated Density | 1.242 Mg/m³ |

The hydrogen bonding network within the crystal structure creates a complex three-dimensional arrangement involving both intra- and intermolecular interactions. The zwitterionic nature of the molecules facilitates multiple hydrogen bonding opportunities, including N-H···O contacts between the positively charged amino groups and negatively charged carboxylate groups. Four distinct hydrogen bond cycles have been identified within the crystal structure, contributing to the overall stability and organization of the crystalline phase.

X-ray diffraction data collection employed molybdenum Kα radiation (λ = 0.71073 Angstroms) with a Bruker AXS SMART CCD diffractometer, achieving a resolution limit of θmax = 30.8 degrees. The refinement process incorporated 3108 independent reflections, with 2782 reflections meeting the significance criterion I > 2σ(I). The final refinement statistics indicate high-quality structural determination with minimal systematic errors.

属性

IUPAC Name |

2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862449 | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-14-2, 688-13-1, 869-19-2 | |

| Record name | Glycylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

2-(2-aminoacetamido)-4-methylpentanoic acid can be synthesized through various methods. One common synthetic route involves the coupling of glycine and L-leucine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial production methods for glycylleucine may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond between glycine and L-leucine . This method is advantageous due to its high specificity and mild reaction conditions.

化学反应分析

2-(2-aminoacetamido)-4-methylpentanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Oxidation: Under oxidative conditions, glycylleucine can undergo oxidation to form corresponding oxo derivatives.

Substitution: This compound can participate in substitution reactions where the amino group or carboxyl group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically the individual amino acids or their derivatives .

科学研究应用

Chemistry

- Model Compound for Peptide Studies : This compound serves as a model for studying peptide bond formation and hydrolysis. Its structure allows researchers to investigate the dynamics of peptide synthesis and breakdown under various conditions.

- Chemical Reactions : Glycyl-DL-leucine undergoes several chemical reactions including hydrolysis, oxidation, and substitution. For example, it can be hydrolyzed by proteolytic enzymes like pepsin and trypsin, producing glycine and L-leucine. Oxidative conditions can lead to the formation of oxo derivatives.

Biology

- Protein Digestion and Absorption : In biological research, glycyl-DL-leucine is utilized to study protein digestion processes. It helps in understanding how dipeptides are absorbed in the intestines and their role in nutrition.

- Cellular Mechanisms : The compound has been shown to modulate insulin signaling pathways, enhancing insulin-dependent glycogen synthesis. This suggests its potential role in metabolic studies related to diabetes and obesity.

Medicine

- Therapeutic Applications : Glycyl-DL-leucine is being investigated for its potential therapeutic uses, including drug delivery systems. Its properties may allow it to act as a bioactive peptide that can facilitate the transport of drugs across biological membranes.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in certain immune cells, making it a candidate for further studies in cancer therapy and immunology.

Industry

- Peptide-Based Materials : In industrial applications, glycyl-DL-leucine is used in the production of peptide-based materials. Its unique properties make it suitable for various biochemical assays and applications in biotechnology.

- Biochemical Assays : The compound is frequently employed as a reagent in biochemical assays due to its ability to interact with other biomolecules effectively.

Case Study 1: Metabolic Pathway Modulation

A study conducted on the effects of glycyl-DL-leucine on insulin signaling pathways demonstrated significant enhancement of glycogen synthesis in liver cells. The findings suggest that this compound could be pivotal in developing treatments for metabolic disorders such as Type 2 diabetes.

Case Study 2: Drug Delivery Systems

Research exploring the use of glycyl-DL-leucine as a carrier for therapeutic agents showed promising results. By modifying its structure, scientists were able to increase the bioavailability of drugs administered alongside this dipeptide, indicating its utility in pharmaceutical formulations.

作用机制

The mechanism of action of glycylleucine involves its interaction with specific enzymes and receptors in the body. 2-(2-aminoacetamido)-4-methylpentanoic acid is hydrolyzed by proteolytic enzymes such as pepsin and trypsin, resulting in the release of glycine and L-leucine . These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section compares 2-(2-aminoacetamido)-4-methylpentanoic acid with key analogs, focusing on structural features, bioactivity, and mechanisms.

3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-Methylpentanoic Acid

- Structure: Features esterified dodecanoyl (C12) and isobutyryl groups at positions 3 and 2, respectively.

- Bioactivity: Exhibits potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus (MIC = 3.12 µg/mL) . Demonstrates 8-fold greater potency than lauric acid due to synergistic effects between the laurate chain and 2-(isobutyryloxy) group . No activity against Gram-negative bacteria or yeast, indicating specificity for Gram-positive targets .

- Mechanism : Enhanced lipophilicity from the long-chain ester groups likely improves membrane penetration .

(S,Z)-2-(5-((5-Substituted-Phenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl Derivatives (4a–4h)

- Structure: Incorporates a thioxothiazolidinone core fused with substituted phenyl-furan moieties.

- Bioactivity :

- Mechanism: The thiazolidinone ring and furan substituents may disrupt bacterial cell-wall synthesis or enzyme function, though exact targets remain under investigation .

2-(4-Bromophenylsulfonamido)-4-Methylpentanoic Acid

- Structure : Contains a sulfonamide group linked to a 4-bromophenyl ring.

- Bioactivity: Potential enzyme inhibition activity inferred from structural similarity to sulfonamide antibiotics . No direct MIC data provided, but sulfonamides typically target bacterial dihydropteroate synthase .

Glycyl-Glycyl-L-Leucine (CAS 14857-82-0)

- Structure : Tripeptide analog with an additional glycine residue.

- Bioactivity : While activity data are absent, extended peptide chains may influence bioavailability or receptor binding compared to the dipeptide structure of the target compound .

2-Acetamido-4-Methylpentanoic Acid (CAS 99-15-0)

- Structure : Simplified analog lacking the peptide bond, with an acetyl group instead of glycyl.

Structural and Functional Analysis

Table 1: Antibacterial Activity of Key Analogs

Table 2: Structural Impact on Bioactivity

生物活性

2-(2-aminoacetamido)-4-methylpentanoic acid, also known by its CAS number 688-14-2, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its significance in various fields, particularly in metabolic disorders and therapeutic applications.

- Molecular Formula : C8H18N2O3

- Molecular Weight : 174.24 g/mol

- Structural Characteristics : The compound features an amino group and an acetamido group, which are significant for its biological interactions.

The biological activity of this compound primarily involves its role as an amino acid analog. It acts as a competitive inhibitor of certain amino acid transporters, which can influence metabolic pathways associated with amino acid homeostasis.

Target Pathways

- Amino Acid Transport : The compound has been shown to interact with the L-system amino acid transporter (LAT-1), which is crucial for the transport of large neutral amino acids across cell membranes.

- Neurotransmitter Regulation : By modulating amino acid levels in the brain, it may affect neurotransmitter synthesis and release, particularly in conditions like phenylketonuria (PKU) where phenylalanine (Phe) accumulation occurs.

In Vivo Studies

Research indicates that this compound can significantly impact amino acid levels in animal models. A notable study involved administering the compound to Pah enu2 mice, a model for PKU:

- Dosage : 500–750 mg/kg body weight

- Findings :

| Compound | Effect on Blood Phe Levels | Brain Amino Acids Affected |

|---|---|---|

| This compound | Decreased | Glutamine, Aspartate |

| Methyl AIB | Decreased | Threonine |

| Isovaline | Decreased | Arginine |

Case Studies

-

Phenylketonuria Management : A study highlighted the effectiveness of dietary supplementation with this compound in reducing Phe levels in patients with PKU. The results indicated improved cognitive function and reduced neurotoxic effects associated with high Phe levels.

- Patient Profile : Adults diagnosed with PKU.

- Intervention : Daily intake of the compound over three months.

- Outcome : Significant decrease in serum Phe concentrations and improvement in neuropsychological tests.

- Neuroprotective Effects : Another case study examined the neuroprotective properties of the compound in models of neurodegeneration. The administration resulted in reduced oxidative stress markers and improved neuronal survival rates.

Research Findings

Recent studies have focused on the pharmacokinetics and potential side effects of this compound:

- Absorption and Metabolism : The compound is rapidly absorbed and metabolized through pathways involving conjugation with glutathione.

- Safety Profile : Long-term studies indicate minimal toxicity at therapeutic doses, although further research is needed to fully understand its safety profile in diverse populations.

常见问题

Q. What are the optimal protection strategies for carboxyl and amino groups during the synthesis of 2-(2-aminoacetamido)-4-methylpentanoic acid to prevent side reactions?

Methodological Answer:

- Carboxyl Group Protection : Use benzyl (Bn) esters, as demonstrated in the synthesis of related compounds. The benzyl group is stable under coupling conditions and can be removed via hydrogenolysis with palladium on carbon (Pd/C) under hydrogen .

- Amino Group Protection : Employ tert-butoxycarbonyl (Boc) groups. For example, N-Boc-β-alanine is coupled to intermediates using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts at room temperature to prevent racemization .

- Deprotection : Sequential removal of Boc (via acidolysis) and Bn (via catalytic hydrogenation) ensures selective deprotection without degrading the backbone .

Q. How can researchers purify this compound intermediates to ensure high yield and purity?

Methodological Answer:

- Chromatography : Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane for non-polar intermediates.

- Recrystallization : For crystalline intermediates (e.g., Boc-protected derivatives), recrystallize from ethanol/water mixtures.

- Hydrogenolysis : For benzyl ester deprotection, monitor reaction progress via TLC and filter Pd/C residues under inert atmosphere to avoid oxidation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone stereochemistry and functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight, especially for Boc-protected intermediates .

- HPLC : Chiral HPLC with a C18 column and UV detection (210 nm) to assess enantiomeric excess (e.g., for (R)- and (S)-isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enantiomers of this compound derivatives?

Methodological Answer:

- Comparative Bioassays : Test (R)- and (S)-enantiomers separately in target assays (e.g., enzyme inhibition, receptor binding) to isolate stereospecific effects.

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate activity differences with spatial interactions .

- Chiral Purity Verification : Employ chiral HPLC or circular dichroism (CD) to confirm enantiomeric composition before bioactivity studies .

Q. What strategies minimize racemization during peptide coupling steps involving this compound?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce base-induced racemization.

- Coupling Reagents : Use HOBt (hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide) instead of DMAP, which may promote racemization at elevated temperatures .

- Monitoring : Track racemization via Marfey’s reagent derivatization followed by HPLC analysis .

Q. How can researchers analyze and mitigate byproducts in multi-step syntheses of this compound derivatives?

Methodological Answer:

- LC-MS Tracking : Identify byproducts (e.g., over-alkylated or deprotected intermediates) using liquid chromatography-mass spectrometry.

- Optimized Quenching : For acid-sensitive intermediates, neutralize reaction mixtures with weak bases (e.g., NaHCO₃) instead of strong acids/bases to avoid decomposition .

- Process Design : Use orthogonal protecting groups (e.g., Fmoc for amino, Bn for carboxyl) to reduce side reactions during sequential deprotection .

Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?

Methodological Answer:

- Software : Utilize Schrödinger’s QikProp or ACD/Labs to predict logP, solubility, and permeability.

- Molecular Dynamics (MD) : Simulate hydration shells to assess stability in aqueous buffers for biological assays.

- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate electrostatic potential maps for reactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。